molecular formula C11H12N2 B1285050 4-Amino-5,7-dimethylquinoline CAS No. 948292-64-6

4-Amino-5,7-dimethylquinoline

Cat. No. B1285050
CAS RN: 948292-64-6
M. Wt: 172.23 g/mol
InChI Key: FZSRMFQWMZKGCM-UHFFFAOYSA-N
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Description

The compound 4-Amino-5,7-dimethylquinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of amino and methyl groups on the quinoline ring system can significantly alter the chemical and physical properties of the molecule, as well as its biological activity .

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and substitutions. For instance, a series of 4-aminoquinoline derivatives were synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines, confirming the structures with NMR and FAB-MS spectral and elemental analyses . Another approach involved the synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone, confirmed by X-ray crystallography . Additionally, 2- and 8-substituted 4-amino-7-chloroquinolines were synthesized, with the chloro group in the 7-position being substituted using amino alcohols .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using X-ray crystallography, as seen in the synthesis of 5,8-dimethyl-6-nitro-4-quinolone . The crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was solved by direct methods and refined to a final R-value of 0.1183 for 3090 observed reflections, indicating a high level of precision in the molecular structure determination .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization, chlorination, and treatment with ammonia, as demonstrated in the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one . The introduction of various substituents, such as alkyl, alkoxy, halo, cyano, and others, can be achieved through reactions with 4-haloquinoline intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoquinoline derivatives are influenced by the substituents on the quinoline ring. For example, the cytotoxic effects of these compounds on human breast tumor cell lines were evaluated, with some compounds showing potent effects compared to chloroquine . The crystal structure analysis of a hexahydroquinoline derivative revealed that the dihydropyridine and cyclohexene rings adopt sofa conformations, which could influence the compound's reactivity and interaction with biological targets .

Safety and Hazards

The safety information available indicates that 4-Amino-5,7-dimethylquinoline is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is also classified as Eye Dam. 1, indicating it causes serious eye damage .

properties

IUPAC Name

5,7-dimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSRMFQWMZKGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589030
Record name 5,7-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5,7-dimethylquinoline

CAS RN

948292-64-6
Record name 5,7-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948292-64-6
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